ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate is an organic compound with the molecular formula C13H14N2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with ethyl acrylate under specific conditions to yield the final product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent temperature and pressure, as well as advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate can be compared with other phthalazine derivatives and esters. Similar compounds include:
Phthalazine: The parent compound, which lacks the ester group.
Ethyl phthalate: An ester derivative of phthalic acid, differing in the absence of the phthalazine moiety.
4-oxo-3H-phthalazin-1-yl derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its combined phthalazine and ester functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-oxo-3H-phthalazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-9-5-3-4-6-10(9)13(17)15-14-11/h3-6H,2,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBHVNGSJZFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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